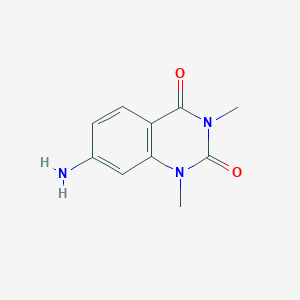
7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Amino-1,3-dimethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a chemical compound with the CAS Number: 76088-93-2 . It has a molecular weight of 205.22 . The IUPAC name for this compound is 7-amino-1,3-dimethylquinazoline-2,4 (1H,3H)-dione .
Synthesis Analysis
The synthesis of quinazoline derivatives, which this compound is a part of, has been a subject of interest due to their significant biological activities . Various synthetic methods have been used, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H11N3O2/c1-12-8-5-6 (11)3-4-7 (8)9 (14)13 (2)10 (12)15/h3-5H,11H2,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .科学的研究の応用
Synthetic Chemistry Applications
- Novel Synthesis Approaches: The compound has been used in the development of novel synthetic methodologies. For example, an improved preparation of related quinoline derivatives through the Friedländer condensation illustrates the versatility of quinoline compounds in chemical synthesis Riesgo et al., 1996. Similarly, solvent-free synthesis methods utilizing carbon dioxide highlight sustainable approaches in the synthesis of quinazoline derivatives Mizuno et al., 2007.
Photophysical Studies
- Exploration of Electronic Properties: The electronic absorption and emission properties of related quinazolinone derivatives were studied, contributing to the understanding of intramolecular charge transfer (ICT) processes Mmonwa et al., 2014.
Antifungal and Antitumor Activities
- Antifungal Potential: A series of fused quinazolin-4(3H)-ones exhibited significant antifungal activities against human pathogenic fungi, demonstrating the bioactive potential of these compounds Chaudhary et al., 2022.
- Antitumor Activity: Amino-substituted quinazoline derivatives have been synthesized and evaluated for their antitumor activity, with certain compounds showing higher potency than unsubstituted counterparts. This indicates the significant role of these derivatives in developing new anticancer drugs Sami et al., 1995.
Calcium Antagonist Activity
- Cardiovascular Applications: Synthesized derivatives of quinazoline-2,5-diones showed calcium antagonist activity, which could have implications in cardiovascular disease treatment. Some compounds were found to be as active as the standard drug nicardipine in tests on isolated rat ileum and lamb carotid artery Yarim et al., 2003.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
7-amino-1,3-dimethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-12-8-5-6(11)3-4-7(8)9(14)13(2)10(12)15/h3-5H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDAUAXSJSLONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2818874.png)

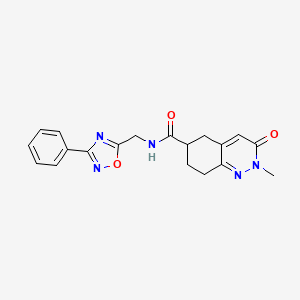

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818880.png)
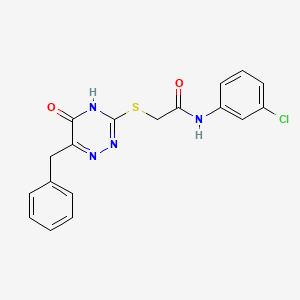
![Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2818883.png)
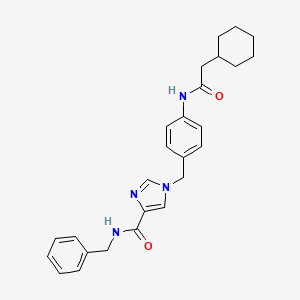

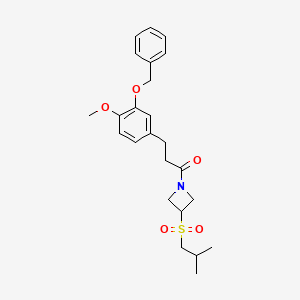
![Tert-butyl 1-(aminomethyl)-4-(methylcarbamoyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2818889.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2818890.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2818891.png)
![4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2818892.png)
